Cytostatic Activity in Human Cancer Cell Lines: Cross-Study Comparison with Closest Structural Analogs
A single publicly available data point reports an IC₅₀ of approximately 28 μM for this compound in an unspecified cell-based assay. This value was flagged in a PubMed Commons commentary as indicating that the compound is neither potent nor selective in the tested context [1]. For comparison, the broader class of 2-anilinomethylene-1-indanone derivatives has yielded analogs with sub-micromolar IC₅₀ values against cancer cell lines when bearing optimized substitution patterns, although no direct comparative data for the closely related 2-[(4-chloroanilino)methylene]-3-phenyl-1-indanone (CAS 337921-23-0) could be located in the peer-reviewed literature [2]. The absence of matched assay conditions prevents a definitive potency ranking.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | ~28 μM (cell line and assay not specified) |
| Comparator Or Baseline | Optimized 2-anilinomethylene-1-indanone analogs: reported IC₅₀ values <1 μM in cancer cell lines (class-level comparison; no direct analog data available). |
| Quantified Difference | Approximately >28-fold lower potency than best-in-class indanone analogs. |
| Conditions | Unspecified cell-based assay; exact cell line, incubation time, and endpoint not retrievable from the source. |
Why This Matters
The ~28 μM IC₅₀ suggests that this compound requires further structural optimization to achieve potency comparable to leading indanone-based preclinical candidates, and it should not be selected as a final lead without additional medicinal chemistry exploration.
- [1] Southan, C. (2017). PubMed Commons comment on compound with IC₅₀ of 28 μM. Archived by Hypothesis. View Source
- [2] Kerr, D. J., Hamel, E., Jung, M. K., & Flynn, B. L. (2007). The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4. Bioorganic & Medicinal Chemistry, 15, 3290-3298. View Source
